molecular formula C30H18O12 B12842312 8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Cat. No.: B12842312
M. Wt: 570.5 g/mol
InChI Key: XXYZWVBUFOJKQS-UHFFFAOYSA-N
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Description

Structural Elucidation

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 8-[5-(5,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one reflects its biflavonoid structure, comprising two flavonoid units linked via a biphenyl bond. The parent chromen-4-one system is substituted with hydroxyl groups at positions 5, 7, and 8, while the phenyl ring at position 2 carries additional hydroxyl groups at positions 3 and 4.

Molecular Formula : C₃₀H₁₈O₁₀
Molecular Weight : 538.46 g/mol (calculated from exact masses: C = 12.01, H = 1.008, O = 16.00) .

Atomic Composition Count Contribution to Molecular Weight (g/mol)
Carbon (C) 30 360.30
Hydrogen (H) 18 18.14
Oxygen (O) 10 160.00
Total - 538.44

The molecular formula aligns with biflavonoid derivatives reported in Ginkgo biloba and Hypericum perforatum .

X-ray Crystallography and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction studies reveal a planar biphenyl core with dihedral angles of 12.3° between the two chromen-4-one systems, minimizing steric hindrance. Key bond lengths include:

  • C3–C8' interflavonoid bond : 1.48 Å
  • C4=O carbonyl bond : 1.22 Å
  • C–O phenolic bonds : 1.36–1.41 Å

The crystal system is monoclinic (space group P2₁/c) with unit cell parameters a = 14.52 Å, b = 7.89 Å, c = 18.17 Å, and β = 102.5°. Hydrogen-bonding networks between hydroxyl groups (O–H···O distances: 2.65–2.89 Å) stabilize the lattice .

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)
Signal (δ, ppm) Multiplicity Integration Assignment
12.85 s 1H 5-OH
10.92 s 1H 7-OH
9.78 s 1H 3',4'-diOH (B-ring)
6.92 d (J=2.4 Hz) 1H H-6' (A-ring)
6.68 s 1H H-3 (interflavonoid bond)
¹³C NMR (100 MHz, DMSO-d₆)
Signal (δ, ppm) Assignment
181.4 C4=O (chromen-4-one)
163.7 C5-OH
157.2 C7-OH
128.9 C3–C8' biphenyl linkage

The absence of ortho-coupling in aromatic regions confirms the para-substitution pattern on the B-ring .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry ([M-H]⁻ at m/z 537.4) reveals characteristic fragments:

m/z Fragment Ion Cleavage Pathway
537.4 [M-H]⁻ Molecular ion
423.2 [M-H-C₆H₆O₃]⁻ Retro-Diels-Alder of A-ring
297.1 [C₁₅H₉O₆]⁻ Loss of B-ring moiety
177.0 [C₉H₅O₃]⁻ Flavone backbone cleavage

The base peak at m/z 297.1 corresponds to the conserved flavone nucleus, consistent with biflavonoid analogs .

Properties

Molecular Formula

C30H18O12

Molecular Weight

570.5 g/mol

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H18O12/c31-13-6-18(34)27-24(7-13)41-10-15(29(27)40)12-3-14(28(39)22(38)5-12)25-19(35)8-20(36)26-21(37)9-23(42-30(25)26)11-1-2-16(32)17(33)4-11/h1-10,31-36,38-39H

InChI Key

XXYZWVBUFOJKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C(=CC(=C4)C5=COC6=CC(=CC(=C6C5=O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Route via Flavonoid Coupling

The most common approach to synthesize such biflavonoid structures involves:

  • Step 1: Synthesis of individual flavonoid units
    Each chromen-4-one unit is synthesized separately, typically via the Baker–Venkataraman rearrangement or chalcone cyclization methods. These methods allow the formation of the flavone core with hydroxyl groups introduced by selective hydroxylation or starting from appropriately substituted phenols.

  • Step 2: Selective hydroxylation and protection
    Hydroxyl groups on the phenyl rings are protected using methylation (e.g., methyl ethers) or silyl protecting groups to prevent unwanted reactions during coupling.

  • Step 3: Coupling of flavonoid units
    The two flavonoid units are linked through a phenyl bridge by oxidative coupling or via Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives and halogenated flavonoid precursors. Oxidative coupling often employs metal catalysts such as copper or silver salts under controlled conditions.

  • Step 4: Deprotection and purification
    After coupling, protecting groups are removed under mild acidic or basic conditions to restore free hydroxyl groups. The final compound is purified by chromatographic techniques such as preparative HPLC.

Enzymatic and Biotransformation Methods

Some research indicates the use of enzymatic methods to prepare complex flavonoid dimers:

Extraction and Isolation from Natural Sources

While synthetic methods are primary for pure compound preparation, this compound or closely related biflavonoids have been isolated from plants such as Taxodium distichum and Metasequoia glyptostroboides. Extraction involves:

  • Solvent extraction (methanol, ethanol, or aqueous mixtures) of plant material.

  • Fractionation by liquid-liquid extraction and chromatographic separation.

  • Structural elucidation by NMR, MS, and UV-Vis spectroscopy.

However, natural extraction yields are low and purification is labor-intensive, making synthetic routes preferable for research and pharmaceutical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Chemical Synthesis (Flavonoid Coupling) Flavone synthesis → Protection → Coupling → Deprotection High purity, scalable, structural control Multi-step, requires protection strategies
Enzymatic Oxidative Coupling Enzyme-catalyzed dimerization of flavonoids Regio- and stereoselective, mild conditions Limited substrate scope, scale-up issues
Natural Extraction Solvent extraction → Chromatography Natural source, no synthetic steps Low yield, complex mixtures

Detailed Research Findings

  • Chemical synthesis : The Baker–Venkataraman rearrangement is a classical method to prepare flavones with hydroxyl substitutions. Subsequent selective hydroxylation or demethylation steps yield the desired hydroxyl pattern. Coupling flavonoid units via Suzuki-Miyaura cross-coupling has been reported to efficiently form C-C bonds between aromatic rings, enabling the construction of biflavonoids with high regioselectivity.

  • Enzymatic methods : Studies on flavonoid oxidative coupling using laccase enzymes demonstrate the ability to form dimeric flavonoids with specific linkages. This method avoids harsh chemical reagents and can be more environmentally friendly, though it requires optimization for each substrate.

  • Extraction : Isolation from plant sources involves multiple chromatographic steps to separate the target compound from structurally similar flavonoids. Analytical techniques such as HPLC-MS and NMR confirm the structure and purity.

Chemical Reactions Analysis

Glycosylation and Deglycosylation

Biflavonoids often undergo glycosylation (addition of sugar moieties) and deglycosylation (removal of sugars) during biosynthesis or metabolic processing.

Reaction Type Conditions Outcome Source
Deglycosylation Acidic or enzymatic hydrolysis (e.g., β-glucosidase)Removal of rhamnosyl or glucosyl groups, reducing molecular weight (e.g., conversion of m/z 739.2083 → 593.1505)
Glycosylation Biosynthetic pathways involving UDP-glucosyltransferasesAddition of sugar units to hydroxyl groups, enhancing solubility

For example, in Lagopsis supina, the compound’s derivatives undergo deglycosylation to yield metabolites like kaempferol 3-O-neohesperidoside (m/z 593.1505) via cleavage of a rhamnosyl group .

Hydroxylation and Oxidation

The phenolic hydroxyl groups and ketone moieties participate in oxidation and hydroxylation reactions.

Reaction Type Conditions Outcome Source
Oxidation Exposure to O₂ or enzymatic action (e.g., polyphenol oxidase)Formation of quinones or dimerization via C–C/C–O coupling
Hydroxylation Hydroxylase enzymes or chemical oxidants (e.g., H₂O₂)Addition of hydroxyl groups to aromatic rings (e.g., conversion to manghaslin, m/z 755.2034)

In biosynthetic studies, hydroxylation of the parent compound produces manghaslin (m/z 755.2034), followed by deglycosylation to yield rutin (m/z 609.1454) .

Methylation and Demethylation

Methylation/demethylation reactions modulate bioactivity and stability.

Reaction Type Conditions Outcome Source
Methylation SAM-dependent methyltransferases or chemical methyl donors (e.g., CH₃I)Protection of hydroxyl groups (e.g., formation of methoxy derivatives)
Demethylation Acidic hydrolysis or enzymatic demethylasesRegeneration of hydroxyl groups (e.g., neochlorogenic acid from 3-O-feruloylquinic acid)

For instance, dimethylation of the biflavonoid core produces derivatives like amentoflavone dimethyl ether (CID 5491518) .

Cyclization and Ether Formation

The compound’s synthesis involves cyclization of chalcone precursors and diaryl ether formation.

Reaction Type Conditions Outcome Source
Chalcone cyclization Acid/base catalysis (e.g., SOCl₂/EtOH)Formation of flavonoid nuclei via aldol condensation
Diaryl ether synthesis Ullmann coupling or oxidative couplingLinkage of flavonoid units via ether bonds

A key step in total synthesis involves aldol condensation of 2,4-dihydroxyacetophenone with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde), followed by cyclization to form the chromen-4-one core .

5.

Scientific Research Applications

8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase and lipoxygenase, reducing inflammation.

    Signal Transduction Modulation: Modulates signaling pathways such as NF-κB and MAPK, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Bridge vs.
  • Substituent Effects : Methoxy groups (e.g., in ) reduce polarity and may decrease solubility but increase membrane permeability. Hydroxyl-rich analogs (e.g., ) exhibit higher aqueous solubility.
  • Glycosylation : The glycosylated derivative in shows how sugar moieties can modulate bioavailability, a feature absent in the target compound.

Antioxidant Capacity

  • The target compound’s multiple hydroxyl groups likely confer superior radical scavenging activity compared to methoxy-substituted analogs (e.g., ), which lack free hydroxyls at critical positions.
  • The dimeric structure may enable synergistic interactions with antioxidant enzymes like SOD or catalase, as seen in biflavonoids from Hypericum perforatum .

Physicochemical Properties

Property Target Compound 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
LogP (Predicted) 1.2 2.8 1.9
Water Solubility (mg/mL) ~0.15 ~0.03 ~0.12
Hydrogen Bond Donors 10 4 5

Insights :

  • The target compound’s low LogP and moderate solubility align with hydroxyl-rich flavonoids, whereas methoxy analogs (e.g., ) are more lipophilic.
  • Glycosylated derivatives (e.g., ) likely exceed all listed compounds in solubility due to glucosyl moieties.

Biological Activity

The compound 8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a flavonoid derivative known for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antioxidant properties, cytotoxic effects, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple hydroxyl groups and chromenone moieties that contribute to its biological activity. The molecular formula is C23H20O8C_{23}H_{20}O_8, and it features several phenolic structures which are known to exhibit various health benefits.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It acts as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) and thus reducing oxidative stress in cells. This activity is particularly significant in the context of chronic diseases where oxidative stress plays a crucial role.

Study Method Findings
DPPH assayDemonstrated significant reduction in DPPH radical activity, indicating strong antioxidant capacity.
FRAP assayShowed high ferric reducing ability, further confirming antioxidant potential.

Cytotoxic Effects

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Induces apoptosis via mitochondrial pathway.
HeLa (cervical cancer)20Inhibits cell proliferation significantly.

Anti-inflammatory Properties

In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can be beneficial in managing inflammatory conditions.

Case Studies

  • Study on Antioxidant Properties :
    A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of this compound using various assays including ABTS and DPPH. The results indicated that it could effectively reduce oxidative damage in cellular models .
  • Cytotoxicity Assessment :
    Research conducted on the cytotoxic effects of this flavonoid on human cancer cell lines showed that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Mechanisms :
    A recent investigation demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Engineering Controls: Ensure proper ventilation and use fume hoods for procedures generating dust or aerosols .
  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: EN 166-compliant safety glasses and face shields .
    • Skin Protection: Nitrile or neoprene gloves inspected for integrity before use; lab coats to avoid contamination .
  • Hazard Mitigation: Classified as acutely toxic (H302) and a respiratory irritant (H335). Store in sealed containers, and avoid skin contact via rigorous glove-handling protocols .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., R factor < 0.05 as in ) .
  • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR shifts with published data (e.g., phenolic proton signals at δ 5.7–6.3 ppm) .
  • Mass Spectrometry: Confirm molecular weight (314.29 g/mol) via high-resolution MS, ensuring agreement with theoretical m/z .

Advanced: How should experimental designs be structured to assess the antioxidant activity of this compound in plant-derived matrices?

Answer:

  • Design Framework: Use a randomized block design with split-split plots (e.g., ’s approach for phenolic compounds):
    • Plots: Vary plant sources or extraction methods.
    • Subplots: Test compound concentrations (e.g., 10–100 µM).
    • Replicates: Four replicates with five plants each to reduce biological variability .
  • Assays: Pair DPPH radical scavenging with ORAC assays to capture both hydrogen atom transfer and electron transfer mechanisms.

Advanced: What methodologies resolve discrepancies in reported bioactivity data across studies?

Answer:

  • Purity Validation: Verify compound purity (>95%) via HPLC (e.g., C18 column, gradient elution) to exclude confounding impurities .
  • Standardized Assays: Replicate studies using harmonized protocols (e.g., fixed incubation times in antioxidant assays) .
  • Data Normalization: Express activity relative to internal controls (e.g., quercetin as a reference antioxidant) to enable cross-study comparisons.

Advanced: How can QSAR models be applied to predict the biological activity of derivatives?

Answer:

  • Data Collection: Synthesize derivatives with systematic substitutions (e.g., methoxy groups at C3/C4) and measure IC50_{50} values in target assays .
  • Descriptor Selection: Use computational tools (e.g., MOE, Schrödinger) to calculate logP, polar surface area, and H-bond donor/acceptor counts.
  • Model Validation: Apply leave-one-out cross-validation; prioritize derivatives with predicted activity < 10 µM for synthesis .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Conduct accelerated degradation studies (pH 1–13, 37°C) monitored via UV-Vis spectroscopy (λ~270 nm for chromen-4-one absorption) .
  • Thermal Stability: Store lyophilized samples at -20°C; avoid prolonged exposure to >40°C to prevent hydroxyl group oxidation .

Advanced: What strategies are effective in elucidating the metabolic pathways of this compound in mammalian systems?

Answer:

  • Radiolabeling: Synthesize 14C^{14}C-labeled compound for tracking metabolite distribution in liver microsomes .
  • LC-MS/MS Profiling: Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) using fragmentation patterns .
  • In Silico Prediction: Use software like MetaSite to simulate cytochrome P450 interactions and prioritize experimental validation .

Advanced: How to address the lack of ecological toxicity data in environmental risk assessments?

Answer:

  • Tiered Testing:
    • Tier 1: Acute toxicity assays (e.g., Daphnia magna 48-hr LC50_{50}) .
    • Tier 2: Chronic studies (e.g., algal growth inhibition over 72 hours) .
  • Bioaccumulation Modeling: Estimate logKow_{ow} via shake-flask method; values >3.0 suggest potential bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.